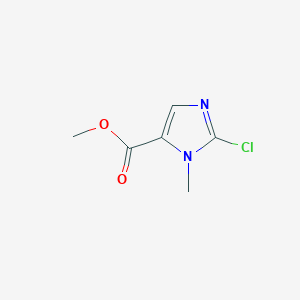

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group, a chlorine atom, and a carboxylate ester group attached to the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted imidazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate as an anticancer agent. For instance, derivatives of imidazole have shown selective toxicity towards cancer cells while sparing normal cells. In vitro studies on breast cancer cell lines, such as MDA-MB-231 and MCF-7, demonstrated that these compounds could induce apoptosis through mitochondrial pathways, significantly inhibiting cell growth at specific concentrations .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 20 | Induces mitochondrial damage |

| Compound B | MCF-7 | 0.7 | Apoptosis via caspase activation |

| Compound C | NIH/3T3 | >100 | Non-toxic to normal cells |

1.2 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit carbonic anhydrases (CA), particularly hCA-IX and hCA-II. These enzymes are implicated in tumor progression, making their inhibitors potential therapeutic agents for cancer treatment. The selectivity index of these compounds indicates that they can effectively target cancerous tissues while minimizing effects on healthy cells .

Organic Synthesis

2.1 Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of different functional groups, facilitating the development of new pharmaceuticals and agrochemicals. The use of green chemistry approaches in synthesizing these derivatives has been emphasized, promoting environmentally friendly practices in chemical manufacturing .

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Imidazole Derivative A | 85 | Room temperature, solvent-free |

| Condensation | Imidazole Derivative B | 90 | Reflux in ethanol |

| Cyclization | Heterocyclic Compound C | 75 | Microwave-assisted synthesis |

Case Studies

3.1 In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound derivatives in reducing tumor size in animal models. These studies revealed that treatment with these compounds led to significant tumor regression compared to control groups treated with standard chemotherapeutics .

3.2 Clinical Relevance

The clinical implications of these findings suggest that this compound could be developed into a viable therapeutic agent for cancer treatment, pending further clinical trials to validate its safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

2-Chloro-1-methylimidazole: Lacks the carboxylate ester group, making it less reactive in certain applications.

Methyl 2-chloro-1H-imidazole-5-carboxylate: Similar structure but without the methyl group on the imidazole ring.

Uniqueness: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Actividad Biológica

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound possesses a unique structure that includes a chlorine atom and an ester functional group, which contribute to its reactivity and biological activity. The molecular formula is C7H8ClN2O2, and it is characterized by the following structural features:

- Imidazole Ring : A five-membered ring that is crucial for biological interactions.

- Chlorine Atom : This halogen can participate in nucleophilic substitution reactions.

- Carboxylate Ester Group : This group can undergo hydrolysis and plays a role in the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may inhibit specific enzymes or receptors, leading to altered metabolic pathways. The chlorine atom's electronegativity enhances its binding affinity to molecular targets, while the ester group can be hydrolyzed to release active metabolites.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, demonstrating notable inhibition against Gram-positive bacteria such as Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial activity of this compound reported the following findings:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-sensitive S. aureus (MSSA) | 18 | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 | 64 µg/mL |

| Escherichia coli | 15 | 128 µg/mL |

The results indicate that the compound shows promising antibacterial activity, particularly against MSSA, while exhibiting moderate effectiveness against MRSA and E. coli .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It demonstrated effectiveness against common fungal pathogens such as Candida albicans. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with structurally similar compounds:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | Significant | Contains both chlorine and ester groups |

| 2-Chloro-1-methylimidazole | Moderate | Lacks carboxylate ester group |

| Methyl imidazole-5-carboxylate | Low | Does not contain chlorine |

This comparison highlights the unique position of this compound in terms of its enhanced reactivity and biological efficacy due to its specific functional groups .

Propiedades

IUPAC Name |

methyl 2-chloro-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRBNNWSHHCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.